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Compound of Interest

Compound Name: Chromic chromate

Cat. No.: B1584994

Introduction

Chromic acid (CrOs) is a critical component in chromium plating baths, directly influencing the
quality, appearance, and performance of the final plated product.[1] Maintaining the chromic
acid concentration within a specified optimal range is crucial for consistent plating results.
Titrimetric analysis is a widely accepted and cost-effective method for accurately determining
the chromic acid concentration in plating solutions.[1] This application note details two primary
titrimetric methods: the Ferrous Ammonium Sulfate (FAS) redox titration and the lodometric
titration.

Method 1: Redox Titration with Ferrous Ammonium
Sulfate (FAS)

This method involves the direct titration of hexavalent chromium (Cré+) with a standardized
solution of ferrous ammonium sulfate. The reaction is a redox process where Fe2* reduces
Cré* to Cr3* in an acidic medium.

Principle: The core reaction is the oxidation of ferrous ions (Fe?*) by dichromate ions (Cr20727)
in the presence of a strong acid. The endpoint is detected using a redox indicator, such as
Ferroin, which changes color upon the complete consumption of the chromic acid.[1][2]

Advantages:

o Relatively straightforward and rapid.
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o Not susceptible to interference from copper ions, which can be present as contaminants in
plating baths.[1]

Disadvantages:

e The endpoint color change can sometimes be less sharp, requiring experienced analysts for
accurate determination.[1]

Method 2: lodometric Titration

This indirect titrimetric method involves the reaction of chromic acid with an excess of
potassium iodide (KI) in an acidic solution to liberate iodine (I2). The liberated iodine is then
titrated with a standardized solution of sodium thiosulfate (Na2S20s3).

Principle: Hexavalent chromium oxidizes iodide ions to iodine. The amount of iodine produced
is stoichiometrically related to the amount of chromic acid present. The endpoint of the
subsequent titration with sodium thiosulfate is typically detected using a starch indicator, which
forms a deep blue complex with iodine. The disappearance of this blue color marks the
endpoint.

Advantages:

e Provides a sharp and distinct endpoint, making it highly accurate.[1]

» Awidely recognized and reliable method.

Disadvantages:

e Susceptible to interference from other oxidizing agents and certain metal ions like copper.[1]
e The sodium thiosulfate solution is unstable and requires frequent standardization.[3]
Experimental Protocols

Protocol 1: Chromic Acid Determination by Ferrous
Ammonium Sulfate (FAS) Titration

1. Reagents and Preparation:
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Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.1 N): Dissolve 39.2 g of
Fe(NHa4)2(S0a4)2:6H20 in a 1 L volumetric flask with distilled water containing 20 mL of
concentrated sulfuric acid. Standardize this solution against a known concentration of
potassium dichromate.

Ferroin Indicator: A commercially available solution of 1,10-phenanthroline ferrous sulfate
complex.

Phosphoric Acid (HsPOa4): Concentrated (85%).

Sulfuric Acid (H2S0a4): Concentrated (98%).

. Procedure:

Pipette a 10.0 mL sample of the chromium plating solution into a 250 mL Erlenmeyer flask.

Carefully add 90 mL of distilled water.

Add 10 mL of concentrated sulfuric acid and 5 mL of concentrated phosphoric acid to the
flask. The phosphoric acid helps to complex the ferric ions produced, preventing color
interference.[1]

Add 3-5 drops of Ferroin indicator.

Titrate with the standardized 0.1 N FAS solution. The color will change from a greenish-blue
to a reddish-brown at the endpoint.

Record the volume of FAS titrant used.

. Calculation:

Chromic Acid (g/L) = (V_FAS x N_FAS x 49.99) / V_sample

Where:

e V_FAS = Volume of FAS titrant used (mL)

e N_FAS = Normality of the FAS titrant (N)
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e 49.99 = Equivalent weight of CrOs

e V_sample = Volume of the plating solution sample (mL)

Protocol 2: Chromic Acid Determination by lodometric
Titration

1. Reagents and Preparation:

o Standard Sodium Thiosulfate (Na2S203) Titrant (0.1 N): Dissolve 24.8 g of Na2S203:-5H20 in
1 L of distilled water. Add a small amount of sodium carbonate as a stabilizer. Standardize
this solution against a known concentration of potassium iodate or potassium dichromate.

e Potassium lodide (Kl): Solid.
e Hydrochloric Acid (HCI): Concentrated (37%).

o Starch Indicator Solution: Prepare a 1% (w/v) solution by making a paste of 1 g of soluble
starch in a small amount of cold water and adding it to 100 mL of boiling water.

2. Procedure:

o Pipette a 10.0 mL sample of the chromium plating solution into a 500 mL iodine flask.
e Add approximately 100 mL of distilled water.

o Carefully add 20 mL of concentrated hydrochloric acid.

o Add approximately 2 g of solid potassium iodide to the flask and swirl to dissolve. The
solution will turn a dark brown due to the liberation of iodine.

o Stopper the flask and allow it to stand in a dark place for about 5 minutes to ensure the
reaction is complete.

e Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the
solution becomes a pale yellow.

e Add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Continue the titration with sodium thiosulfate, adding it dropwise until the blue color
disappears, leaving a clear or slightly greenish solution. This is the endpoint.

e Record the volume of sodium thiosulfate titrant used.
3. Calculation:
Chromic Acid (g/L) = (V_Na2S203 x N_Na2S203 x 49.99) / V_sample

Where:

V_Na2S203 = Volume of sodium thiosulfate titrant used (mL)

N_Na2S203 = Normality of the sodium thiosulfate titrant (N)

49.99 = Equivalent weight of CrOs

V_sample = Volume of the plating solution sample (mL)

Data Presentation

Table 1. Example Titration Data for Chromic Acid Analysis

Parameter FAS Titration lodometric Titration
Sample Volume 10.0 mL 10.0 mL

Titrant Normality 0.105N 0.098 N

Initial Burette Reading 0.50 mL 1.20 mL

Final Burette Reading 25.80 mL 27.50 mL

Volume of Titrant Used 25.30 mL 26.30 mL

Calculated Chromic Acid 132.8 g/L 128.8 g/L

Visualizations
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Caption: Workflow for FAS Titration of Chromic Acid.

Titrate with Naz2S203 Add Starch Continue Titration Endpoint:
until Pale Yellow Indicator (turns blue) until Blue Disappears Clear Solution

Calculate Cros
Concentration

Add Excess KI
Add Hz0 and HCI (Uiberates Iz) }—»

Click to download full resolution via product page

Caption: Workflow for lodometric Titration of Chromic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nmfrc.org [nmfrc.org]

2. benchchem.com [benchchem.com]

3. apps.dtic.mil [apps.dtic.mil]

 To cite this document: BenchChem. [Application Note: Titrimetric Analysis of Chromic Acid in
Plating Solutions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584994+#titrimetric-analysis-of-chromic-acid-in-
plating-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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